molecular formula C25H16FN3O3 B10824948 Ampc

Ampc

Cat. No.: B10824948
M. Wt: 425.4 g/mol
InChI Key: QYTOMCGQPLOOOC-UHFFFAOYSA-N
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Description

AmpC beta-lactamase is an enzyme produced by certain bacteria that provides resistance to a wide range of beta-lactam antibiotics, including penicillins and cephalosporins. This enzyme is encoded either chromosomally or on plasmids, making it a significant factor in antibiotic resistance, particularly in healthcare settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

AmpC beta-lactamase is not synthesized chemically but is produced by bacteria through genetic expression. The genes responsible for this compound production can be either chromosomal or plasmid-borne. Chromosomal this compound genes are typically found in species like Enterobacter cloacae, Citrobacter freundii, and Serratia marcescens. Plasmid-mediated this compound genes can be transferred between bacteria, spreading resistance .

Industrial Production Methods

In an industrial context, the production of this compound beta-lactamase involves the cultivation of bacteria that naturally produce the enzyme. These bacteria are grown in controlled environments where conditions such as temperature, pH, and nutrient availability are optimized to maximize enzyme production. The enzyme is then extracted and purified for research or diagnostic use .

Chemical Reactions Analysis

Types of Reactions

AmpC beta-lactamase primarily catalyzes the hydrolysis of beta-lactam antibiotics, breaking the beta-lactam ring and rendering the antibiotic ineffective. This reaction is a form of substitution reaction where the beta-lactam ring is opened by the addition of a water molecule .

Common Reagents and Conditions

The hydrolysis reaction catalyzed by this compound beta-lactamase typically requires the presence of water and occurs under physiological conditions (pH 7.0-7.5, 37°C). The enzyme’s active site contains serine residues that play a crucial role in the catalytic mechanism .

Major Products

The primary products of the hydrolysis reaction are the inactivated antibiotic and a byproduct that varies depending on the specific beta-lactam antibiotic being hydrolyzed. For example, the hydrolysis of penicillin results in penicilloic acid .

Mechanism of Action

AmpC beta-lactamase exerts its effects by hydrolyzing the beta-lactam ring of antibiotics. The enzyme’s active site contains a serine residue that attacks the carbonyl carbon of the beta-lactam ring, leading to the formation of an acyl-enzyme intermediate. This intermediate is then hydrolyzed by a water molecule, releasing the inactivated antibiotic and regenerating the active enzyme .

Biological Activity

AmpC β-lactamases are a significant group of enzymes produced by various bacterial species, primarily within the Enterobacteriaceae family. These enzymes confer resistance to a broad range of β-lactam antibiotics, particularly cephalosporins, and play a crucial role in the growing concern of antimicrobial resistance (AMR). This article delves into the biological activity of this compound, exploring its mechanisms, clinical implications, and associated research findings.

This compound Production and Regulation
this compound β-lactamases are typically chromosomally encoded and can be induced under specific environmental conditions. The expression of this compound is tightly regulated by the protein AmpR, which usually maintains low levels of this compound production. However, exposure to certain β-lactams can trigger the accumulation of cell-wall degradation products, which compete with UDP-N-acetylmuramic acid peptides for binding to AmpR. This competition leads to decreased repression of this compound expression, resulting in increased enzyme production .

Induction and Hyperproduction
The induction of this compound can lead to hyperproduction, which has been shown to confer a fitness cost due to the accumulation of toxic degradation products within the cell. Despite these costs, bacteria can maintain high levels of this compound expression in the presence of persistent β-lactam exposure . Mutations in regulatory genes such as ampD and ampR can lead to stable derepression, resulting in sustained this compound production even without antibiotic stimuli .

Clinical Implications

Resistance Patterns
this compound β-lactamases are associated with resistance not only to cephalosporins but also to other classes of β-lactams. In clinical settings, infections caused by this compound-producing organisms are often difficult to treat due to limited therapeutic options. Carbapenems are typically effective against these bacteria; however, resistance can emerge through mutations that affect drug permeability or efflux mechanisms .

Epidemiology and Detection
The prevalence of this compound-producing bacteria varies geographically and is influenced by factors such as antibiotic usage patterns and environmental conditions. Detection methods for this compound production are evolving but remain challenging; many clinical laboratories may underestimate the prevalence of this resistance mechanism due to limitations in current testing methodologies .

Research Findings

Recent studies have highlighted various aspects of this compound biology:

  • Virulence Attenuation : Research indicates that while high levels of this compound production can impair bacterial virulence due to metabolic costs, certain strains can exhibit resilience under selective pressure from antibiotics .
  • Environmental Impact : The presence of biocides and other antimicrobial agents in agricultural settings has been shown to co-select for this compound-producing bacteria, raising concerns about food safety and public health .
  • Case Studies : A study involving Pseudomonas aeruginosa demonstrated that hyperproduction of this compound could lead to reduced virulence through impaired growth and downregulation of virulence-related genes .

Table 1: Resistance Profiles of this compound-Producing Bacteria

AntibioticSusceptibility (%)
Tigecycline99
Imipenem97
Meropenem97
Ertapenem89
Amikacin85
Piperacillin-Tazobactam74.6
Levofloxacin82

Data derived from a study assessing susceptibility patterns among cefoxitin-resistant isolates .

Table 2: Performance Metrics for Detection Methods

MethodPositive (n)Negative (n)Sensitivity (%)Specificity (%)
Mast D68C36997.288.8
Combined Disc Diffusion35110090

Comparison of detection methods for ESBL and this compound producers .

Properties

IUPAC Name

2-amino-4-[4-(6-fluoro-5-methylpyridin-3-yl)phenyl]-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16FN3O3/c1-13-10-16(12-29-23(13)26)14-6-8-15(9-7-14)20-18(11-27)24(28)32-22-17-4-2-3-5-19(17)31-25(30)21(20)22/h2-10,12,20H,28H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTOMCGQPLOOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1F)C2=CC=C(C=C2)C3C(=C(OC4=C3C(=O)OC5=CC=CC=C54)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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